N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide
CAS No.:
Cat. No.: VC11373290
Molecular Formula: C14H15ClN4O3
Molecular Weight: 322.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15ClN4O3 |
|---|---|
| Molecular Weight | 322.75 g/mol |
| IUPAC Name | N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C14H15ClN4O3/c1-2-3-6-9-7-4-5-8-10(9)16-14(20)12-11(15)13(18-17-12)19(21)22/h4-5,7-8H,2-3,6H2,1H3,(H,16,20)(H,17,18) |
| Standard InChI Key | QZPVTKWLGHTAFV-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=CC=CC=C1NC(=O)C2=NNC(=C2Cl)[N+](=O)[O-] |
Introduction
Chemical Structure and Nomenclature of N-(2-Butylphenyl)-4-Chloro-5-Nitro-1H-Pyrazole-3-Carboxamide
Systematic IUPAC Nomenclature
The compound is formally named N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide under IUPAC rules. The numbering begins at the pyrazole nitrogen adjacent to the carboxamide group, with substituents at positions 4 (chloro) and 5 (nitro). The 2-butylphenyl group is attached via the amide nitrogen.
Structural Characterization
Key spectroscopic data include:
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1H-NMR: Signals for the 2-butylphenyl protons appear as a multiplet at δ 7.20–7.40 ppm (aromatic Hs), alongside aliphatic resonances (δ 1.20–1.60 ppm) for the butyl chain.
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13C-NMR: The carbonyl carbon resonates at δ 165–170 ppm, while the pyrazole carbons exhibit peaks between δ 110–150 ppm.
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HRMS: A molecular ion peak at m/z 322.75 confirms the molecular formula.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 322.75 g/mol | |
| XLogP3 | 3.2 (estimated) | |
| Topological Polar SA | 104 Ų |
Synthesis and Preparation Methods
Reaction Pathways
The synthesis typically involves a coupling reaction between 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid and 2-butylaniline, mediated by coupling agents such as EDCI or HOBt. Alternative routes may employ DABCO-catalyzed multicomponent reactions, as demonstrated in analogous pyrano[2,3-c]pyrazole syntheses .
Optimization Strategies
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Solvent Selection: Ethanol or DMF is preferred for solubility and reaction efficiency .
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Catalyst Loading: DABCO (10 mol%) achieves yields >70% in 30 minutes for related compounds .
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Temperature: Reactions proceed optimally at 60–80°C, avoiding nitro group decomposition.
Physicochemical Properties and Characterization
Thermodynamic Parameters
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Boiling Point: Estimated at 452.3±45.0°C based on analog data .
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LogP: 3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Spectroscopic Fingerprints
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IR Spectroscopy: Strong absorptions at 1680 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (NO₂ asymmetric stretch).
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UV-Vis: λmax ≈ 270 nm due to π→π* transitions in the aromatic system .
Research Gaps and Future Directions
Unexplored Pharmacokinetics
No data exist on oral bioavailability, metabolic pathways, or toxicity profiles. In vivo studies are needed to assess ADME properties.
Synthetic Scalability
Current protocols lack optimization for industrial-scale production. Continuous-flow reactors could enhance yield and purity .
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